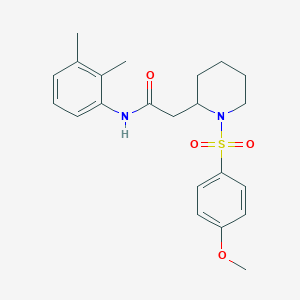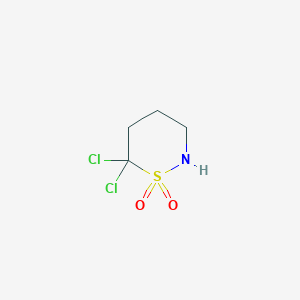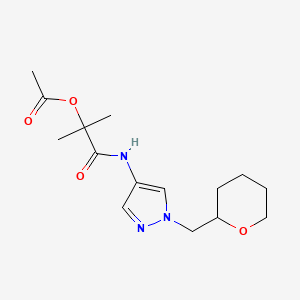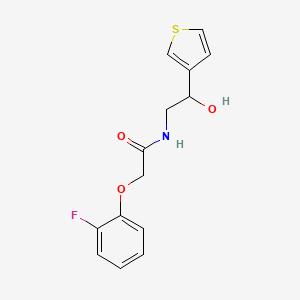![molecular formula C16H13F4N3O3 B2648694 1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 905432-78-2](/img/structure/B2648694.png)
1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4), where R1 to R4 are organic groups . The presence of the fluorophenoxy and trifluoromethylphenyl groups suggests that this compound may have unique properties related to these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with the corresponding amine . The specific details of the synthesis would depend on the exact structures of the starting materials and the conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the urea group, the fluorophenoxy group, and the trifluoromethylphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The urea group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and affect its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Synthetic Approaches and Chemical Reactions : The chemical synthesis of urea derivatives, including those with fluorophenyl groups, involves cyclocondensation reactions and the exploration of their properties. For example, the synthesis of a series of pyrimidinones with trifluoromethyl groups showcases the chemical versatility of such compounds (Bonacorso et al., 2003). Similarly, the structural analysis of benzoylurea pesticides reveals the intricate molecular arrangements that these compounds can exhibit, which is crucial for understanding their activity (Jeon et al., 2014).
Applications in Polymer Science
Development of Polyurethane Ureas : The incorporation of fluorine-containing bisphenoxydiamines into polyurethane ureas demonstrates the application of such chemical entities in enhancing the properties of polymers. These materials show improved mechanical properties and thermal stability, indicating the potential for high-performance applications (Qin et al., 2006).
Pharmaceutical Applications
Drug Design and Biological Activity : The urea moiety serves as a cornerstone in the design of numerous pharmaceutical agents. For instance, the exploration of urea derivatives as neuropeptide Y5 receptor antagonists highlights the therapeutic potential of these compounds in treating conditions associated with the receptor's activity (Fotsch et al., 2001).
Molecular Imaging
Radiolabeled Compounds for PET Imaging : The development of VEGFR-2/PDGFR dual inhibitors labeled with fluorine-18 for PET imaging exemplifies the utility of fluorine-containing ureas in molecular imaging. These compounds, designed based on pharmaceuticals, aim to visualize angiogenic processes, demonstrating the integration of chemical synthesis with biomedical imaging (Ilovich et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-11-4-6-13(7-5-11)26-9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXHEZJZLXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)
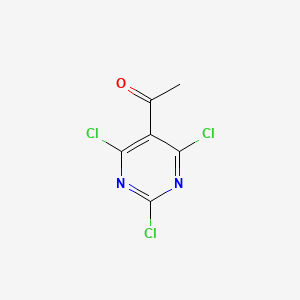
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)
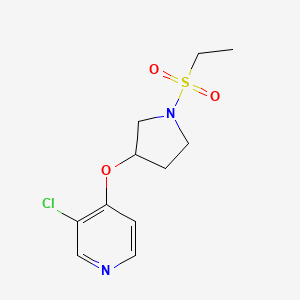
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)

